

"Potential therapeutic applications of creatine methyl ester"

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Compound of Interest

Compound Name: Creatine methyl ester

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An In-Depth Technical Guide on **Creatine Methyl Ester**: A Prodrug Strategy with Limited Therapeutic Potential

Abstract

Creatine is a well-established ergogenic aid with a growing body of evidence supporting its therapeutic potential in a range of clinical conditions. To enhance its bioavailability and cellular uptake, various derivatives have been synthesized, including **creatine methyl ester** (CME). CME was developed as a prodrug with the hypothesis that esterification would increase lipophilicity, thereby improving absorption and allowing it to bypass the saturable creatine transporter (SLC6A8). This guide provides a comprehensive technical overview of CME, from its chemical synthesis to its metabolic fate. However, despite the promising initial hypothesis, the available scientific evidence, largely derived from studies on its close analogue creatine ethyl ester (CEE), indicates that CME suffers from significant chemical instability under physiological conditions. It rapidly degrades to the inactive byproduct creatinine, which severely limits its bioavailability and, consequently, its therapeutic utility. This document will detail the scientific rationale, experimental data, and metabolic pathways that lead to the conclusion that **creatine methyl ester** is an inferior alternative to creatine monohydrate for therapeutic applications.

Introduction: The Rationale for Creatine Esterification

Therapeutic Potential of Creatine

Creatine plays a pivotal role in cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands like skeletal muscle and the brain.[1][2] The creatine kinase (CK)/phosphocreatine (PCr) system acts as a temporal and spatial energy buffer, rapidly regenerating adenosine triphosphate (ATP) from adenosine diphosphate (ADP).[2][3] This fundamental role has led to extensive research into the therapeutic applications of creatine supplementation for various conditions, including:

- Neurodegenerative Diseases: Providing energy support in conditions like Parkinson's and Huntington's disease.
- Muscle Myopathies: Improving muscle function and strength.[4]
- Metabolic Disorders: Potentially improving glucose metabolism.[2]
- Rehabilitation and Sarcopenia: Aiding in recovery from injury and mitigating age-related muscle loss.[5]

Limitations of Creatine Monohydrate and the Prodrug Hypothesis

While creatine monohydrate (CM) is the most studied form and is considered the gold standard, its therapeutic application is perceived to have certain limitations.[6][7] It has relatively low aqueous solubility and its uptake into target cells is entirely dependent on the specific, saturable Na^+/Cl^- -dependent creatine transporter, SLC6A8.[2][8][9] Genetic defects in this transporter lead to severe neurological disorders, rendering oral creatine supplementation ineffective.[3]

To overcome these issues, creatine esters such as **creatine methyl ester** (CME) were developed. The core hypothesis is that by esterifying the carboxylic acid group, the molecule's lipophilicity would be increased.[6] This was expected to enhance passive diffusion across cell membranes, improve gastrointestinal absorption, and potentially allow creatine to enter cells independently of the SLC6A8 transporter, offering a potential treatment for creatine transporter deficiency (CTD).[10]

Chemical Properties and Synthesis

Creatine methyl ester is the methyl ester derivative of creatine, formed by the esterification of creatine with methanol.[\[11\]](#)

Chemical Data

Property	Value	Reference
IUPAC Name	Methyl N-(aminoiminomethyl)-N-methylglycine	[11]
Chemical Formula	C ₅ H ₁₁ N ₃ O ₂	[11]
Molar Mass	145.162 g·mol ⁻¹	[11]
CAS Number	341553-87-5	[11]
Creatine Content (HCl salt)	72.2%	[8] [12] [13]

Experimental Protocol: Synthesis of Creatine Methyl Ester Hydrochloride

The following protocol is adapted from patent literature describing an acid-catalyzed esterification process.[\[14\]](#)

Materials:

- Creatine Monohydrate
- Anhydrous Methanol
- Acetyl Chloride
- Calcium Chloride Drying Tube
- Reaction Flask with Magnetic Stirrer
- Ice Bath

- Vacuum Filtration Apparatus

Procedure:

- Set up a reaction flask containing anhydrous methanol, protected by a calcium chloride drying tube, under constant stirring. The ratio of creatine to methanol should be approximately 1 gram to 6-10 mL.
- Slowly add a 1.5 molar equivalent of acetyl chloride dropwise to the methanol. The rate of addition should be controlled to prevent the temperature from rising excessively. This in situ reaction generates HCl, creating an acidified alcohol solution.
- Once the acidified methanol is prepared, add the creatine monohydrate to the flask.
- Heat the reaction mixture to approximately 40-50°C and stir for 2 to 8 hours to promote efficient conversion to the creatine ester.
- After the reaction period, allow the mixture to cool to room temperature with continued stirring.
- Further cool the reaction mixture in an ice bath (approximately 5-10°C) to induce crystallization of the **creatine methyl ester** hydrochloride product.
- Collect the white crystalline product by vacuum filtration.
- Wash the collected crystals with a small amount of ice-cold methanol (approx. 1 mL per gram of product) to remove impurities.
- Allow the final product to air dry in a fume hood.

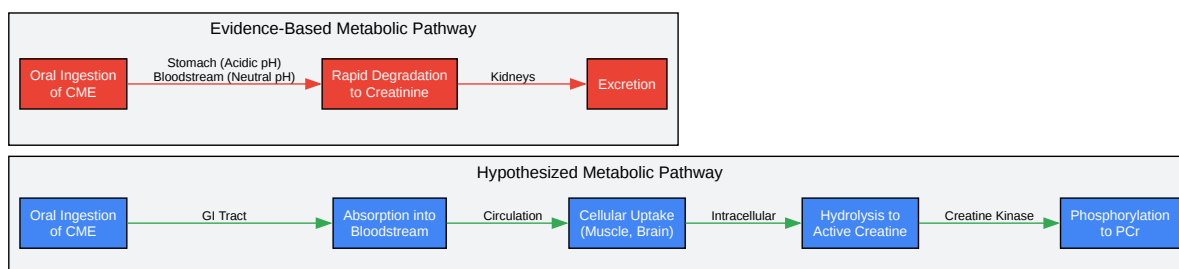
Pharmacokinetics and Metabolism: The Critical Instability

The therapeutic efficacy of a prodrug is contingent on its ability to reach the target tissue and convert to the active compound. For creatine esters, this has proven to be the critical point of failure.

Hypothesized vs. Actual Metabolic Fate

The intended pathway for CME is straightforward: oral ingestion, absorption, transport to target cells, and intracellular hydrolysis to release free creatine. However, evidence from CEE demonstrates that the ester linkage is highly unstable in environments with a pH above 1.0.[15] At the acidic pH of the stomach and, more significantly, the neutral pH of the bloodstream, creatine esters undergo rapid, non-enzymatic intramolecular cyclization to form creatinine, a metabolically inert waste product.[6][7][8][15][16]

This degradation happens before the compound can be effectively absorbed and distributed to muscle or brain tissue, rendering the prodrug strategy ineffective.



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Caption: Hypothesized vs. evidence-based metabolic pathways of creatine esters.

Quantitative Data from Creatine Ethyl Ester Studies

While specific data for CME is scarce, a pivotal study by Spillane et al. (2009) on CEE provides a clear picture of the ineffectiveness of creatine esterification.[16] These findings are widely considered analogous to CME.

Table 1: Serum Creatine and Creatinine Levels (Adapted from Spillane et al., 2009)[6][16]

Group	Analyte	Baseline	Day 6	Day 27	Day 48
Placebo	Serum				
	Creatine (mg/dL)	0.4 ± 0.2	0.5 ± 0.2	0.4 ± 0.2	0.4 ± 0.2
	Serum				
	Creatinine (mg/dL)	1.1 ± 0.1	1.1 ± 0.1	1.1 ± 0.1	
Creatine Monohydrate	Serum				
	Creatine (mg/dL)	0.5 ± 0.2	0.9 ± 0.4	0.6 ± 0.3	0.5 ± 0.2
	Serum				
	Creatinine (mg/dL)	1.1 ± 0.2	1.3 ± 0.2	1.2 ± 0.2	1.2 ± 0.2
Creatine Ethyl Ester	Serum				
	Creatine (mg/dL)	0.4 ± 0.2	0.5 ± 0.2	0.4 ± 0.2	0.4 ± 0.2
	Serum				
	Creatinine (mg/dL)	1.0 ± 0.2	2.1 ± 0.7	1.9 ± 0.6	1.9 ± 0.7*
Significantly higher than baseline (p < 0.05). Data shows CEE significantly increases the waste product creatinine with no increase in serum creatine.					

Table 2: Total Muscle Creatine Content (Adapted from Spillane et al., 2009)[6][16]

Group	Baseline (mmol/kg dry weight)	Day 27 (mmol/kg dry weight)	Day 48 (mmol/kg dry weight)
Placebo	125.6 ± 15.8	128.3 ± 14.1	129.1 ± 16.2
Creatine Monohydrate	129.4 ± 11.7	148.9 ± 12.3	149.6 ± 13.5
Creatine Ethyl Ester	127.8 ± 13.9	132.5 ± 11.5	130.4 ± 12.8

Significantly higher than baseline and other groups ($p < 0.05$). Data shows only CM increased muscle creatine stores.

Experimental Protocol: Comparative Analysis of CM vs. CEE (Spillane et al., 2009)[6]

- Study Design: A randomized, double-blind, placebo-controlled trial over a 48-day period.
- Participants: 30 non-resistance-trained males were assigned to one of three groups: Placebo (PLA), Creatine Monohydrate (CRT), or Creatine Ethyl Ester (CEE).
- Supplementation Protocol:
 - Loading Phase (Days 1-5): Subjects consumed 0.30 g/kg of fat-free mass per day of their assigned supplement.
 - Maintenance Phase (Days 6-48): Subjects consumed 0.075 g/kg of fat-free mass per day.
- Measurements:
 - Blood Samples: Collected at baseline and on days 6, 27, and 48 to determine serum creatine and creatinine levels.

- Muscle Biopsies: Obtained from the vastus lateralis at baseline and on days 27 and 48 to measure total muscle creatine content via HPLC.
- Performance and Body Composition: Assessed at the same time points for muscle strength, power, and body composition.

In Vitro Evidence of Instability

A study by Giese and Lecher used ^1H -NMR analysis to investigate the fate of CEE when incubated in human plasma.[\[17\]](#)

- Protocol: Lyophilized human plasma was reconstituted. CEE, creatine, or creatinine were added and incubated at 37°C for 4 hours. The supernatant was then analyzed by NMR.
- Findings: The conversion of CEE to creatine by plasma esterases was not detected to any significant extent. The only species detected after the incubation period was creatinine.[\[17\]](#) This provides strong in vitro evidence that CEE (and likely CME) does not effectively deliver creatine in a biological system.

Review of Pre-clinical and Clinical Evidence

Direct research into the therapeutic applications of CME is virtually non-existent. The scientific community has largely moved on from this prodrug strategy due to the fundamental stability issues. The limited research on CEE in therapeutic contexts has also been unpromising.

- Creatine Transporter Deficiency (CTD): An in vitro study investigated CEE's effects on brain slices as a potential therapy for CTD. While CEE did cause a transient increase in tissue phosphocreatine, it was also noted to degrade rapidly in the aqueous incubation medium.[\[10\]](#) Researchers concluded that the lipophilicity was insufficient to cross membranes independently of the transporter and its half-life was too short.[\[10\]](#)
- Cognitive Function: One study reported that CEE supplementation improved cognition on some tasks.[\[5\]](#) A more recent trial investigated a combination of creatine hydrochloride and CEE in menopausal women, finding some benefits in reaction time and brain creatine levels, but the effects cannot be attributed to CEE alone.[\[18\]](#)

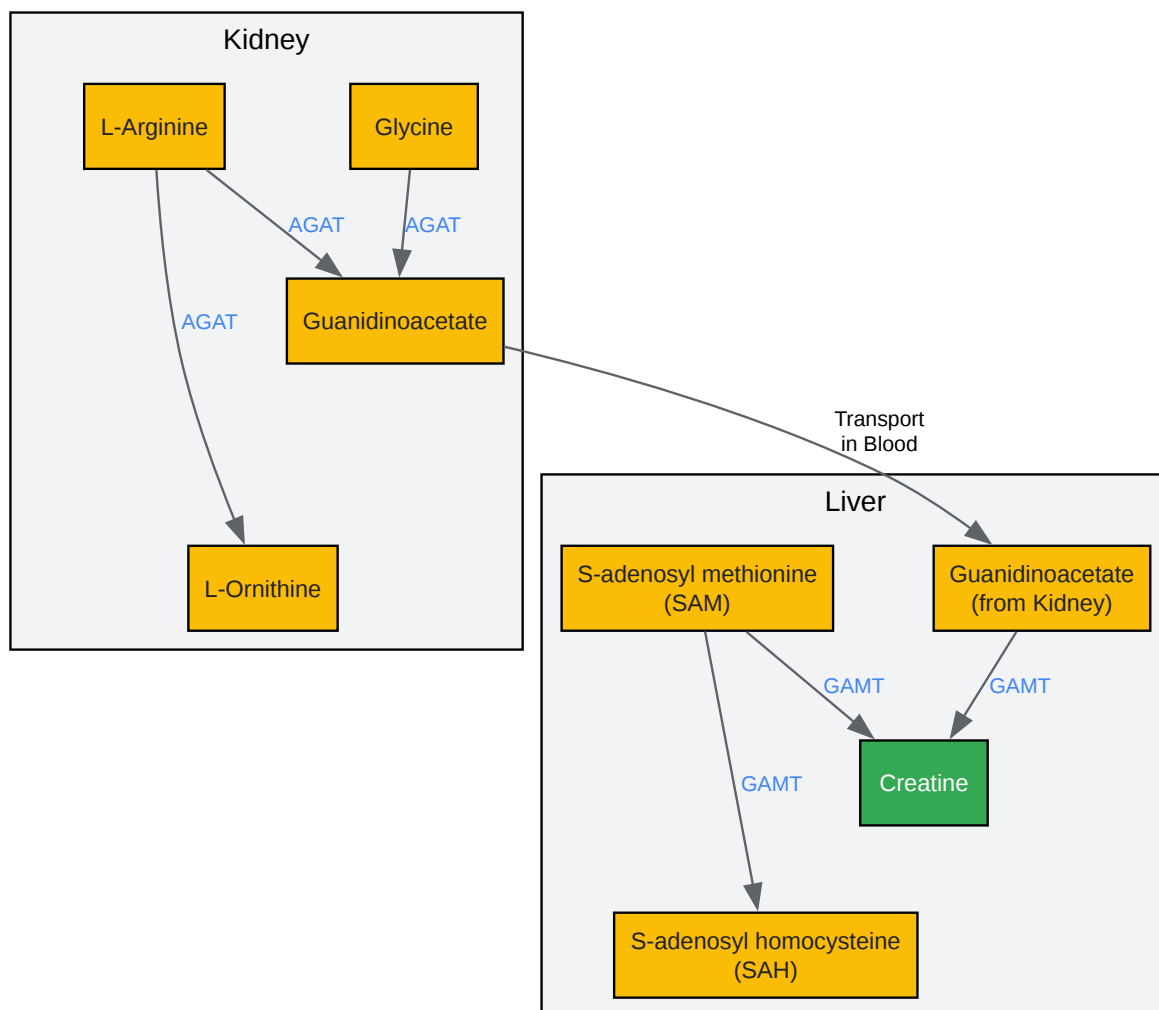
Overall, there is no compelling evidence to support the use of creatine esters for any therapeutic application.

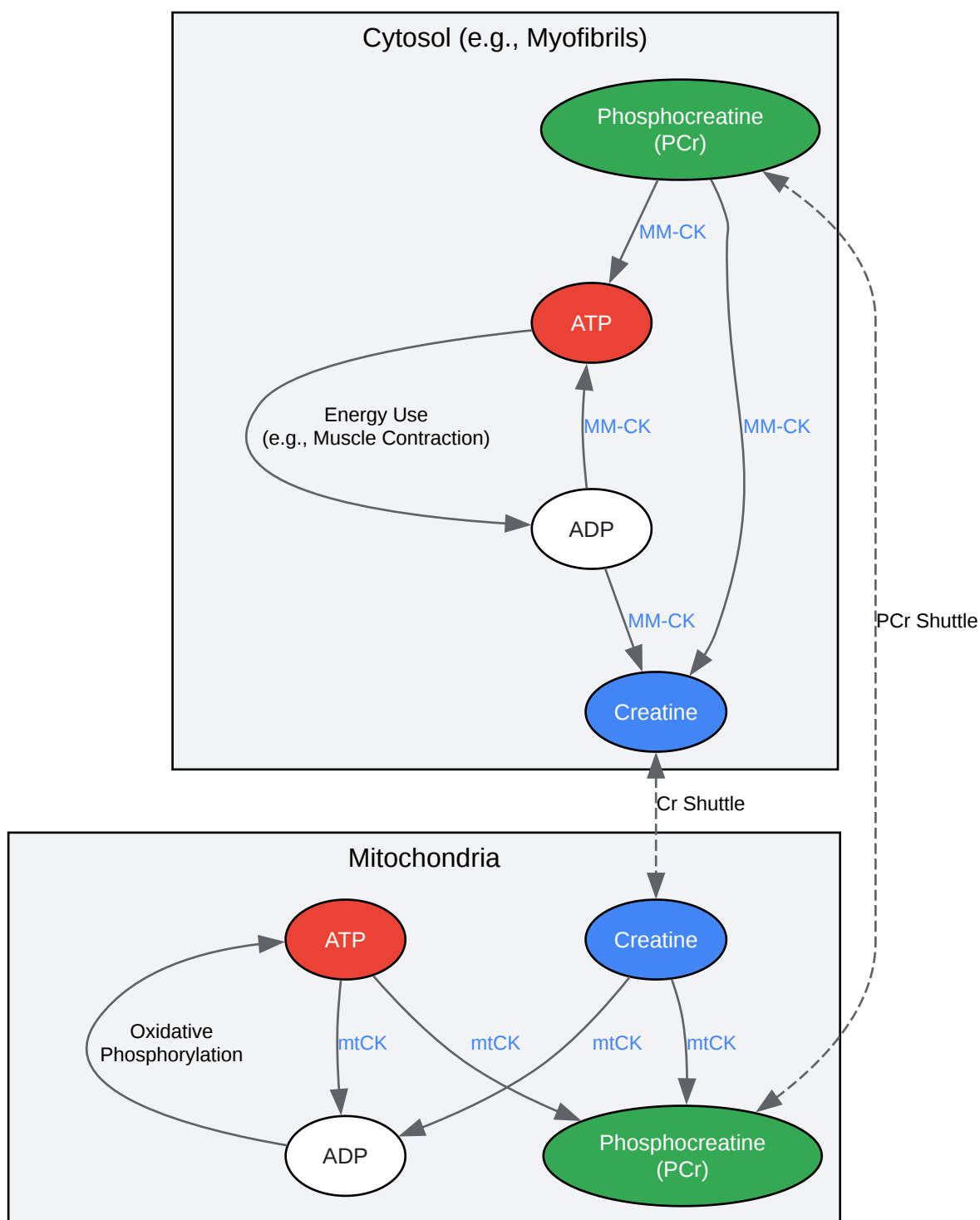
Signaling and Metabolic Pathways

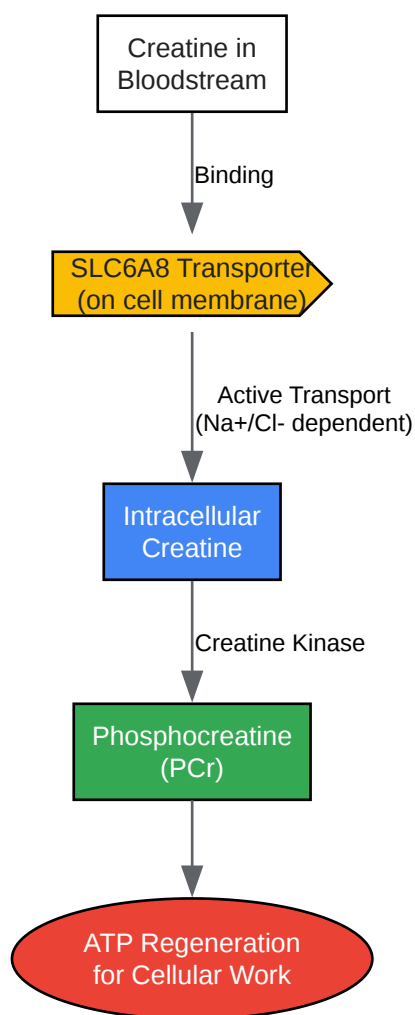
Understanding the core creatine metabolic pathways highlights why direct supplementation with a stable form like creatine monohydrate is effective.

Endogenous Creatine Biosynthesis

Creatine is synthesized in a two-step process primarily in the kidneys and liver from three amino acids: arginine, glycine, and methionine.







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